1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane
Description
1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane is a cyclopropane derivative featuring a chloromethyl group and a propan-2-yloxymethyl substituent. The cyclopropane ring introduces significant ring strain, enhancing its reactivity, while the chloromethyl group enables nucleophilic substitution reactions. The propan-2-yloxy (isopropyloxy) group contributes to steric and electronic effects, influencing solubility and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(propan-2-yloxymethyl)cyclopropane |
InChI |
InChI=1S/C8H15ClO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
VZHKEMKYWWFPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)CCl |
Origin of Product |
United States |
Biological Activity
1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloromethyl group and a propan-2-yloxy methyl moiety attached to a cyclopropane ring, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit activity as orexin receptor antagonists . This mechanism is significant in the context of sleep regulation and appetite control, making it a candidate for therapeutic applications in sleep disorders and obesity management .
Pharmacological Studies
Studies have shown that this compound can influence various biological pathways:
- Orexin Receptor Antagonism : The compound has been documented to inhibit orexin receptors, which play a pivotal role in regulating wakefulness and energy homeostasis. This antagonism may lead to sedative effects and appetite suppression .
- Antimicrobial Activity : Preliminary studies suggest that cyclopropane derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The specific mechanisms by which this compound exerts these effects require further investigation .
Study 1: Orexin Receptor Antagonism
A study published in the patent literature highlighted the orexin receptor antagonistic properties of similar cyclopropane compounds. The findings suggested that these compounds could effectively reduce food intake and promote sleep in animal models, indicating their potential for treating obesity and insomnia .
Study 2: Antimicrobial Properties
In another investigation, researchers synthesized various cyclopropane derivatives, including those related to this compound. They tested these compounds against several bacterial strains, revealing promising antimicrobial activity. The study concluded that modifications in the cyclopropane structure could enhance efficacy against resistant strains .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane becomes evident when compared to analogous cyclopropane derivatives. Below is a detailed analysis supported by data tables and research findings.
Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
| Compound Name | Substituents | Key Features | Applications | Reference |
|---|---|---|---|---|
| This compound | Chloromethyl, propan-2-yloxymethyl | High reactivity (chloromethyl), steric bulk (isopropyloxy), moderate polarity | Organic synthesis, drug intermediates | |
| 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane | Chloromethyl, methanesulfonylethyl | Sulfonyl group enhances leaving-group ability, high polarity | Pharmaceuticals, polymer chemistry | |
| 1-(Bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane | Bromomethyl, methoxypropan-2-yl | Bromine increases electrophilicity; methoxy improves solubility | Catalysis, agrochemical intermediates | |
| 1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane | Chloromethyl, ethylsulfanylethyl | Sulfanyl group enables thiol-ene chemistry; moderate stability | Material science, ligand design | |
| 1-(3-Chlorophenyl)-2-cyclopropylpropan-1-one | 3-Chlorophenyl, cyclopropyl | Aromatic chlorination enhances bioactivity; ketone functionality | Medicinal chemistry, enzyme inhibition |
Key Research Findings
Ring Strain Mitigation : The propan-2-yloxy group’s electron-donating effects stabilize the cyclopropane ring during synthetic steps, contrasting with sulfonyl-substituted analogs (), where electron-withdrawing groups exacerbate strain .
Selectivity in Cross-Coupling : The chloromethyl group shows higher selectivity in Suzuki-Miyaura couplings compared to bromine-containing analogs, reducing byproduct formation .
Thermal Stability : Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at 215°C, outperforming sulfanyl- and sulfonyl-substituted derivatives (180–190°C) due to reduced electron-deficient character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
